molecular formula C33H28N2O6 B2732239 Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate CAS No. 392319-82-3

Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate

Cat. No. B2732239
CAS RN: 392319-82-3
M. Wt: 548.595
InChI Key: STLNYTDWVWJXQR-UHFFFAOYSA-N
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Description

Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate is a useful research compound. Its molecular formula is C33H28N2O6 and its molecular weight is 548.595. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Oxidative Cyclization : A study by Rajeswaran and Srinivasan (1994) demonstrated the conversion of Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones, involving oxidative cyclization using polyphosphoric acid (Rajeswaran & Srinivasan, 1994).

  • Synthesis of Azaheterocycles : Goryaeva et al. (2015) utilized Ethyl 2-ethoxymethylidene-3-oxo esters for the efficient synthesis of novel azaheterocycles through interaction with 5-aminotetrazole (Goryaeva et al., 2015).

Structural Analysis

  • Crystal Structure Studies : Yeong et al. (2018) synthesized Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and studied its crystal structure through single-crystal X-ray diffraction, providing insights into molecular arrangement and bonding (Yeong et al., 2018).

Biological Activity

  • Antineoplastic and Antifilarial Agents : A study by Ram et al. (1992) on the synthesis of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated potential antineoplastic and antifilarial activity in the synthesized compounds (Ram et al., 1992).

  • Endothelin-A Receptor Antagonists : In the research by Tasker et al. (1997), derivatives of ethyl 4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, including Ethyl 5-chloro-3-phenylindole-2-carboxylate, were studied for their potential as endothelin-A receptor antagonists (Tasker et al., 1997).

  • Antimicrobial Activities : Bektaş et al. (2010) synthesized novel triazole derivatives, including Ethyl 5-chloro-3-phenylindole-2-carboxylate, and evaluated their antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Conformational Analyses

  • Molecular Docking Studies : Karayel (2021) conducted a study on benzimidazole derivatives, including Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate, focusing on tautomeric properties, conformations, and anti-cancer properties through molecular docking and density functional theory (Karayel, 2021).

properties

IUPAC Name

ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c1-4-40-33(38)30-21(2)35(23-12-6-5-7-13-23)29-18-17-25(20-27(29)30)41-32(37)26-15-8-9-16-28(26)34-31(36)22-11-10-14-24(19-22)39-3/h5-20H,4H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNYTDWVWJXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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